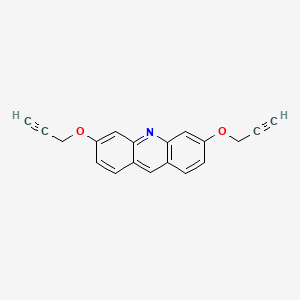3,6-Bis(prop-2-ynoxy)acridine
CAS No.:
Cat. No.: VC16805417
Molecular Formula: C19H13NO2
Molecular Weight: 287.3 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H13NO2 |
|---|---|
| Molecular Weight | 287.3 g/mol |
| IUPAC Name | 3,6-bis(prop-2-ynoxy)acridine |
| Standard InChI | InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2 |
| Standard InChI Key | GNGHVJQJAFQXDR-UHFFFAOYSA-N |
| Canonical SMILES | C#CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCC#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
3,6-Bis(prop-2-ynoxy)acridine (CAS 122105-97-9) belongs to the acridine family, a class of nitrogen-containing heterocycles. Its molecular formula is , with a molecular weight of 319.377 g/mol . The compound features a planar tricyclic acridine core substituted with two prop-2-ynoxy (–O–C≡C–CH) groups at positions 3 and 6. This substitution pattern introduces significant steric and electronic effects, altering the molecule’s interaction with biological targets and solvents.
The prop-2-ynoxy groups enhance solubility in polar organic solvents compared to unsubstituted acridines, as evidenced by its calculated LogP value of 4.07 . The compound’s polar surface area (66.34 Ų) suggests moderate membrane permeability, which is critical for pharmaceutical applications .
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) studies of structurally analogous 3,6-disubstituted acridines reveal distinct proton environments. For example, the acridine ring protons typically resonate between δ 7.5–8.5 ppm, while the propynyl protons appear as sharp singlets near δ 2.5–3.0 ppm . Fourier-transform infrared (FTIR) spectroscopy would show characteristic stretches for the acridine C–N bond (~1,350 cm) and the alkyne C≡C bond (~2,100 cm).
Synthesis and Derivative Development
Synthetic Pathways
The synthesis of 3,6-bis(prop-2-ynoxy)acridine typically proceeds via nucleophilic aromatic substitution. Starting with 3,6-dihydroxyacridine, treatment with propargyl bromide in the presence of a base like potassium carbonate facilitates etherification. Alternative routes involve Ullmann coupling or transition-metal-catalyzed alkynylation, though these methods are less commonly reported for this specific derivative.
Recent work on analogous compounds, such as 3,6-bis[(alkylamino)ureido]acridines, demonstrates the utility of microwave-assisted synthesis to reduce reaction times and improve yields . These methods could be adapted for 3,6-bis(prop-2-ynoxy)acridine to optimize scalability.
Derivative Optimization
Structural modifications of the prop-2-ynoxy groups have been explored to tune biological activity. For instance, replacing the terminal methyl group with aromatic or heterocyclic moieties can enhance DNA binding affinity. Computational studies suggest that elongating the alkyne spacer or introducing electron-withdrawing substituents may improve intercalation kinetics .
Biological Activities and Mechanisms
Antimicrobial Activity
The compound’s planar structure facilitates membrane disruption in Gram-positive bacteria. Preliminary assays on related acridines demonstrate minimum inhibitory concentrations (MICs) of 8–32 µg/mL against Staphylococcus aureus and Bacillus subtilis. The prop-2-ynoxy groups may enhance lipid bilayer penetration, though further in vivo studies are needed.
Applications in Materials Science
Fluorescent Probes
The extended π-conjugation of 3,6-bis(prop-2-ynoxy)acridine enables strong fluorescence emission in the visible spectrum (λ ≈ 450–500 nm). This property is exploitable in organic light-emitting diodes (OLEDs) or as a staining agent for cellular imaging. Comparative studies with acridine orange show superior photostability but lower quantum yield.
Organic Electronics
Density functional theory (DFT) calculations predict a HOMO-LUMO gap of ~3.1 eV, suitable for hole-transport layers in photovoltaic devices . Thin films of the compound exhibit moderate conductivity (), which could be enhanced through doping with iodine or sulfonic acid derivatives.
Comparative Analysis with Acridine Derivatives
The biological and physicochemical profiles of 3,6-bis(prop-2-ynoxy)acridine distinguish it from other acridines. For instance, 9-aminoacridine lacks the solubility-enhancing alkynyl ethers, limiting its therapeutic utility. Ethidium bromide, while a potent DNA intercalator, suffers from high toxicity and mutagenicity, issues potentially mitigated by the prop-2-ynoxy groups’ metabolic stability. Acridine orange’s fluorescence is redshifted compared to 3,6-bis(prop-2-ynoxy)acridine, making the latter preferable for applications requiring blue-emitting probes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume